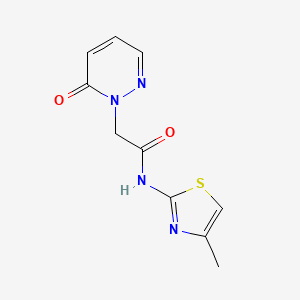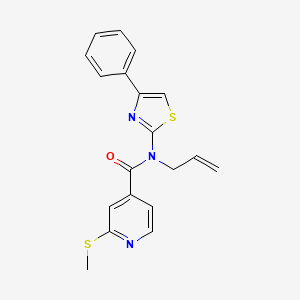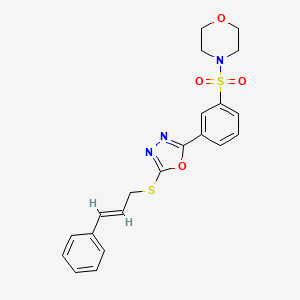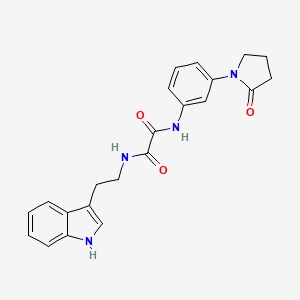![molecular formula C21H27N5O3 B2545695 2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900893-23-4](/img/structure/B2545695.png)
2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one" is a complex organic molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential biological activities. For instance, pyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory properties without the ulcerogenic activity typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one scaffold could also be of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of pyrazolo[1,5-a]pyrimidines includes the introduction of functional groups and the modification of side chains to enhance biological activity . Similarly, the synthesis of pyrido[3,2-d]pyrimidine derivatives involves the conversion of ethoxycarbonyl isothiocyanatopyridine with nucleophiles, which could be a method applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their biological activity. The modifications at various positions on the pyrimidine ring, as seen in the pyrazolo[1,5-a]pyrimidines, can significantly affect the pharmacological profile of these molecules . The presence of an ethylpiperazine moiety, as seen in the automated synthesis of a related compound , suggests that the compound may also interact with biological targets through this functional group.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve its piperazine and pyrimidine rings. The piperazine ring can participate in nucleophilic substitution reactions, while the pyrimidine ring can undergo electrophilic aromatic substitution . These reactions are essential for the modification and functionalization of the compound to tailor its properties for specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the introduction of a methoxypropyl group could affect the compound's solubility and lipophilicity, which are important for its bioavailability and distribution within the body . The automated synthesis of a related compound with a methoxyphenyl group indicates that such modifications are strategically used to optimize the compound's properties for biological applications .
Aplicaciones Científicas De Investigación
Antitubercular Activity Research has identified derivatives similar to the queried compound as potent antitubercular agents. For instance, novel homopiperazine-pyrimidine-pyrazole hybrids have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These compounds, through a series of in silico and in vitro studies, have shown significant potency, highlighting their potential for further development into antitubercular drugs Vavaiya et al., 2022.
Anticancer and Anti-inflammatory Agents Similarly, another research avenue has focused on the synthesis and biological evaluation of pyrazolopyrimidine derivatives as anticancer and anti-inflammatory agents. These compounds have demonstrated promising activities in both cytotoxicity assays against cancer cell lines and inhibitory effects on inflammation pathways, suggesting their dual therapeutic potential Rahmouni et al., 2016.
Chemical Synthesis and Reactivity Furthermore, the synthesis and reactivity of compounds structurally related to the queried molecule have been extensively studied, providing valuable insights into their chemical properties and potential for further chemical modifications. These studies are crucial for the development of new pharmaceuticals and materials Iwanami et al., 1964.
Histamine H4 Receptor Ligands Another important area of research involves the development of histamine H4 receptor ligands, where derivatives similar to the compound have been identified as potential candidates for treating inflammatory and pain conditions. The optimization of these compounds has led to the discovery of candidates with significant in vitro potency and in vivo activity, underscoring the therapeutic potential of these molecular frameworks Altenbach et al., 2008.
Propiedades
IUPAC Name |
5-(4-ethylpiperazine-1-carbonyl)-6-(3-methoxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-3-23-10-12-24(13-11-23)21(28)17-15-16-19(25(17)9-6-14-29-2)22-18-7-4-5-8-26(18)20(16)27/h4-5,7-8,15H,3,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOXSIWJZFTZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)





![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2545626.png)
![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2545628.png)



![3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2545632.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2545633.png)